molecular formula C13H19NO2S B3252709 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol CAS No. 2189368-18-9

4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol

Cat. No. B3252709
M. Wt: 253.36
InChI Key: INWOBHBFDSCZGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol is a chemical compound that has gained significant attention in scientific research. This compound is a potential candidate for the treatment of various diseases due to its unique properties.

Mechanism Of Action

The mechanism of action of 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body.

Biochemical And Physiological Effects

The compound 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.

Advantages And Limitations For Lab Experiments

The compound 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol. These include further studies on its potential as a treatment for neurological disorders, as well as its potential as an antiviral and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

The compound 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol has shown potential in various scientific research applications. It has been studied for its potential as an antitumor agent, antifungal agent, and antiviral agent. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c15-13(3-6-16-7-4-13)10-14-5-1-12-11(9-14)2-8-17-12/h2,8,15H,1,3-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWOBHBFDSCZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol
Reactant of Route 2
Reactant of Route 2
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol
Reactant of Route 3
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol
Reactant of Route 4
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol
Reactant of Route 5
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol
Reactant of Route 6
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol

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